molecular formula C12H12ClN3O2S2 B2996204 (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(5-chlorothiophen-2-yl)methanone CAS No. 2189500-18-1

(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(5-chlorothiophen-2-yl)methanone

Cat. No.: B2996204
CAS No.: 2189500-18-1
M. Wt: 329.82
InChI Key: SXEMJFZKJLUYLR-UHFFFAOYSA-N
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Description

The compound "(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(5-chlorothiophen-2-yl)methanone" features a hybrid structure combining a 1,3,4-thiadiazole ring, a piperidine moiety, and a 5-chlorothiophene group linked via a methanone bridge. The 1,3,4-thiadiazole core is known for its electron-deficient aromatic system, which enhances interactions with biological targets .

Properties

IUPAC Name

(5-chlorothiophen-2-yl)-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O2S2/c13-10-2-1-9(20-10)11(17)16-5-3-8(4-6-16)18-12-15-14-7-19-12/h1-2,7-8H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXEMJFZKJLUYLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NN=CS2)C(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(5-chlorothiophen-2-yl)methanone typically involves the following steps:

  • Formation of 1,3,4-Thiadiazole Ring: This step generally starts with the cyclization of thiosemicarbazide with carbon disulfide under basic conditions to produce the 1,3,4-thiadiazole core.

  • Attachment of Piperidine Group: The next step involves nucleophilic substitution, where piperidine reacts with a suitable leaving group on the thiadiazole ring to form the 1-(1,3,4-thiadiazol-2-yl)piperidine intermediate.

  • Formation of the (5-chlorothiophen-2-yl)methanone: This part involves the electrophilic aromatic substitution on thiophene, introducing a carbonyl group at the 2-position and a chlorine atom at the 5-position.

  • Coupling Step: The final product is achieved by coupling the intermediates through nucleophilic substitution, where the 1-(1,3,4-thiadiazol-2-yl)piperidine intermediate reacts with the (5-chlorothiophen-2-yl)methanone under controlled conditions.

Industrial Production Methods

In industrial settings, this compound is synthesized using high-yield routes that often involve:

  • Catalysts: Use of catalysts like palladium to enhance reaction rates and yields.

  • Solvents: Employing polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide for better solubility and reactivity.

  • Temperature Control: Precise temperature control to optimize reaction conditions and prevent side reactions.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: This compound can undergo oxidation reactions, particularly at the thiophene and piperidine rings.

  • Reduction: Reduction of this compound is possible at various sites, including the carbonyl group and the thiadiazole ring.

  • Substitution: It undergoes nucleophilic and electrophilic substitution reactions readily.

Common Reagents and Conditions

  • Oxidation: Reagents like potassium permanganate or m-chloroperbenzoic acid.

  • Reduction: Sodium borohydride or lithium aluminum hydride are commonly used.

  • Substitution: Halogenating agents, Grignard reagents, and organolithium compounds.

Major Products

  • Oxidation: Produces sulfoxides and sulfones.

  • Reduction: Leads to alcohols or reduced heterocyclic rings.

  • Substitution: Can yield a variety of substituted derivatives based on the nature of the reagents used.

Scientific Research Applications

This compound finds applications across multiple scientific disciplines:

  • Chemistry: Used as a building block in organic synthesis to develop complex molecules.

  • Biology: Acts as a potential bioactive molecule in studying enzyme interactions and protein binding.

  • Medicine: Investigated for its antimicrobial, antifungal, and anticancer properties due to its structural features.

  • Industry: Utilized in the development of advanced materials and as a catalyst in specific organic reactions.

Mechanism of Action

The exact mechanism of action for this compound depends on its application:

  • Molecular Targets: Targets often include enzymes, receptors, or nucleic acids.

  • Pathways Involved: Can interfere with cellular pathways such as oxidative stress response, cell cycle regulation, and signal transduction.

Comparison with Similar Compounds

Thiadiazole Derivatives with Phenyl Substituents

Compounds such as Bis(4-(5-(N-cyclohexylamino)-1,3,4-thiadiazol-2-yl)phenyl)methanone (C1) and its analogs (C2–C4) from share the 1,3,4-thiadiazole core but differ in substituents. These compounds feature bis-phenylmethanone scaffolds with aminoalkyl/aryl groups at the thiadiazole C5 position. Key comparisons include:

Feature Target Compound C1–C4 Analogs ()
Core Structure Thiadiazole + 5-chlorothiophene Thiadiazole + bis-phenylmethanone
Substituents Piperidinyloxy, 5-Cl-thiophene N-cyclohexyl/phenyl/ethyl/phenethyl
Bioactivity Not reported Antimicrobial, antibiofilm, efflux pump inhibition
Solubility Likely enhanced (piperidine) Lower (bulky phenyl groups)

The piperidine ring in the target compound may improve aqueous solubility compared to the phenyl-rich C1–C4 analogs, which could translate to better pharmacokinetics .

Thiadiazole-Amines

5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine () exemplifies simpler thiadiazole derivatives with aryl substituents. Unlike the target compound, it lacks the piperidinyloxy and methanone groups but shares the thiadiazole core.

Implications of Structural Variations on Bioactivity

  • Antimicrobial Potential: The C1–C4 analogs demonstrate antimicrobial activity attributed to the thiadiazole core and N-substituents . The target compound’s 5-chlorothiophene could enhance lipophilicity, improving penetration into bacterial membranes, while the piperidine might reduce toxicity compared to phenyl groups.
  • Efflux Pump Inhibition : C1–C4 analogs inhibit efflux pumps, a mechanism critical for overcoming drug resistance. The target compound’s chlorothiophene may alter binding affinity to pump proteins, though this requires experimental validation.
  • ADMET Properties : The chlorine atom in the thiophene ring could increase metabolic stability, while the piperidine’s basicity might influence tissue distribution .

Methodological Considerations

Crystallographic tools like SHELX () are critical for resolving the 3D structures of such compounds, enabling precise analysis of bond angles, conformations, and intermolecular interactions . For example, SHELXL’s refinement capabilities could elucidate how the piperidinyloxy group adopts favorable conformations for target binding.

Biological Activity

The compound (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(5-chlorothiophen-2-yl)methanone is a novel synthetic molecule that incorporates a thiadiazole moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential anticancer properties, antimicrobial effects, and other pharmacological applications based on recent research findings.

Chemical Structure and Properties

The compound can be described structurally as follows:

  • Thiadiazole Moiety : This five-membered heterocyclic ring contributes significantly to the biological activity due to its ability to interact with various biological targets.
  • Piperidine Ring : Known for enhancing the lipophilicity and bioavailability of drug candidates.
  • Chlorothiophen Group : This aromatic system may impart additional pharmacological properties.

Anticancer Activity

Recent studies have highlighted the potential of thiadiazole derivatives as anticancer agents. The compound under investigation has shown promising results in inhibiting the growth of several cancer cell lines:

Cell LineIC50 Value (µg/mL)Reference
HCT116 (Colon)3.29
H460 (Lung)10.0
MCF-7 (Breast)0.28

These IC50 values indicate that the compound exhibits significant cytotoxicity against these cancer cell lines, suggesting a selective action that spares normal cells.

Antimicrobial Activity

The presence of the thiadiazole ring in this compound suggests potential antimicrobial properties. Compounds with similar structures have been associated with antibacterial and antifungal activities. Although specific data on this compound's antimicrobial efficacy is limited, related thiadiazole derivatives have shown effectiveness against various bacterial strains and fungi.

Other Pharmacological Activities

Thiadiazole derivatives have also been reported to exhibit:

  • Antiviral Activity : Some derivatives have shown effectiveness against viruses such as HIV and TMV (Tobacco Mosaic Virus), indicating potential for further exploration in antiviral drug development .
  • Anti-inflammatory Effects : Thiadiazoles are known to modulate inflammatory pathways, which could be relevant for therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

A recent review compiled data on various 1,3,4-thiadiazole derivatives, emphasizing their anticancer properties and mechanisms of action. Notably, compounds were evaluated for their interaction with tubulin, suggesting that they may disrupt microtubule dynamics in cancer cells .

Structure-Activity Relationship (SAR)

Research indicates that modifications to the thiadiazole ring or substituents on the piperidine can significantly alter biological activity. For instance, increasing lipophilicity or introducing electron-withdrawing groups can enhance anticancer efficacy .

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